n-Ethyl-[2-(trifluoromethoxy)ethyl]amine
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Overview
Description
n-Ethyl-[2-(trifluoromethoxy)ethyl]amine is an organic compound with the molecular formula C5H10F3NO It is characterized by the presence of an ethyl group attached to an amine, along with a trifluoromethoxy group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-[2-(trifluoromethoxy)ethyl]amine typically involves the reaction of ethylamine with a trifluoromethoxy-containing precursor. One common method is the nucleophilic substitution reaction where ethylamine reacts with 2-(trifluoromethoxy)ethyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-[2-(trifluoromethoxy)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
n-Ethyl-[2-(trifluoromethoxy)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of n-Ethyl-[2-(trifluoromethoxy)ethyl]amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- n-Methyl-[2-(trifluoromethoxy)ethyl]amine
- n-Propyl-[2-(trifluoromethoxy)ethyl]amine
- n-Butyl-[2-(trifluoromethoxy)ethyl]amine
Uniqueness
n-Ethyl-[2-(trifluoromethoxy)ethyl]amine is unique due to the specific combination of the ethyl group and the trifluoromethoxy group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C5H10F3NO |
---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
N-ethyl-2-(trifluoromethoxy)ethanamine |
InChI |
InChI=1S/C5H10F3NO/c1-2-9-3-4-10-5(6,7)8/h9H,2-4H2,1H3 |
InChI Key |
IUCCXBBDLVDGBT-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCOC(F)(F)F |
Origin of Product |
United States |
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